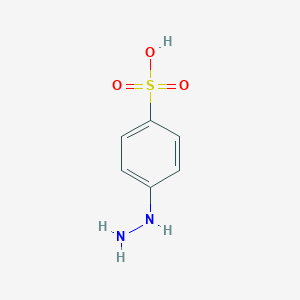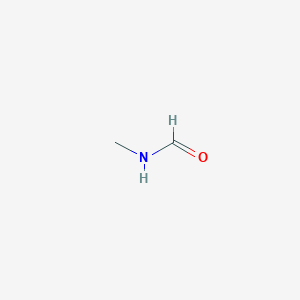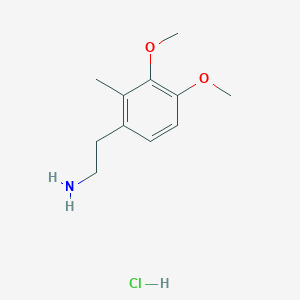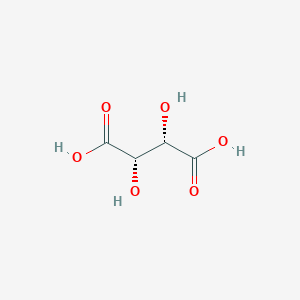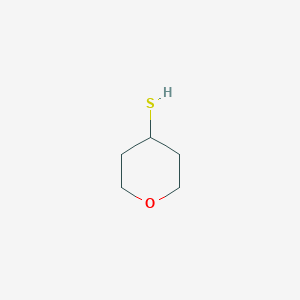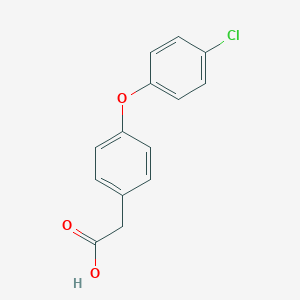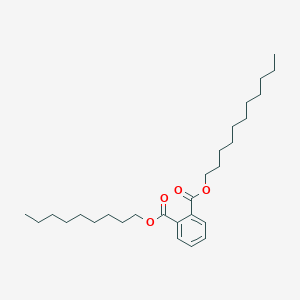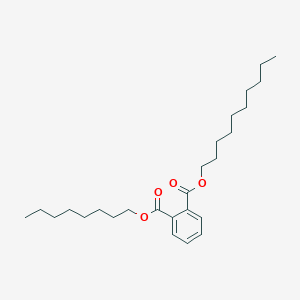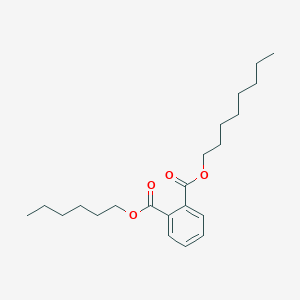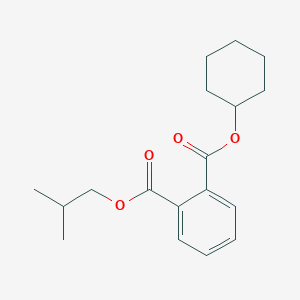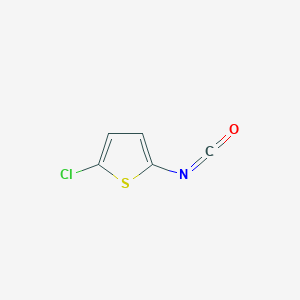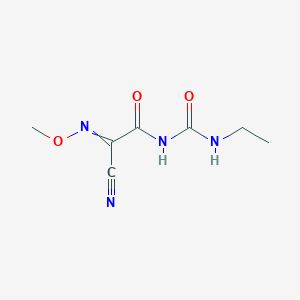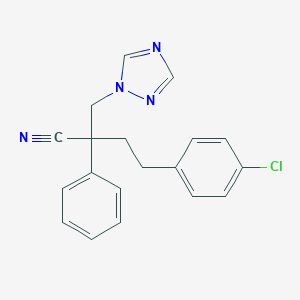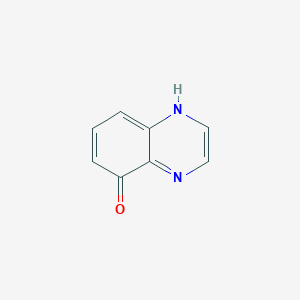
キノキサリン-5-オール
説明
Quinoxalin-5-ol is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in the pharmaceutical and chemical industries The structure of quinoxalin-5-ol consists of a quinoxaline ring system with a hydroxyl group attached at the 5-position
科学的研究の応用
Quinoxalin-5-ol has a wide range of scientific research applications, including:
作用機序
Target of Action
Quinoxalin-5-ol is a nitrogen-containing heterocyclic compound . It’s part of the quinoxaline family, which has been extensively researched due to its emergence as an important chemical moiety . Quinoxalines have demonstrated a wide range of physicochemical and biological activities . .
Mode of Action
Quinoxalines are known to interact with various targets, receptors, or microorganisms . They are used as reagents for the synthesis of biologically important condensed derivatives . The book explains new acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants, thus leading to biheterocyclic systems .
Biochemical Pathways
Quinoxalines have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Pharmacokinetics
The physicochemical properties of quinoxalines, such as their lipophilicity and water solubility, can impact their bioavailability .
Result of Action
Quinoxalines have been used in the synthesis of numerous bioactive molecules, suggesting they may have a wide range of effects at the molecular and cellular level .
Action Environment
The physicochemical properties of quinoxalines, such as their lipophilicity and water solubility, can be influenced by environmental factors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-5-ol typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline, which is then hydroxylated at the 5-position using suitable reagents .
Industrial Production Methods: Industrial production of quinoxalin-5-ol can be achieved through large-scale synthesis involving continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions: Quinoxalin-5-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in quinoxalin-5-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under mild conditions.
Substitution: Halogenating agents, alkylating agents, and acylating agents under basic or acidic conditions.
Major Products:
Oxidation: Quinoxalin-5-one.
Reduction: Dihydroquinoxalin-5-ol derivatives.
Substitution: Various substituted quinoxalin-5-ol derivatives.
類似化合物との比較
Quinoxaline: The parent compound of quinoxalin-5-ol, lacking the hydroxyl group at the 5-position.
Quinoxalin-2-ol: A similar compound with the hydroxyl group at the 2-position instead of the 5-position.
Quinoxalin-6-ol: Another similar compound with the hydroxyl group at the 6-position.
Uniqueness of Quinoxalin-5-ol: Quinoxalin-5-ol is unique due to its specific hydroxylation at the 5-position, which imparts distinct chemical and biological properties. This positional isomerism can significantly influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
特性
IUPAC Name |
quinoxalin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQDDQFXSNXEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501256, DTXSID40901663 | |
| Record name | Quinoxalin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-quinoxalinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17056-99-4 | |
| Record name | Quinoxalin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Quinoxalinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



